1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3 |
InChI Key |
QHKASGXGPSQAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromo-1-(4-bromophenyl)ethanone in the presence of aqueous sodium carbonate and 4-dimethylaminopyridine at 80°C . This reaction forms the benzofuran ring through a cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, some benzofuran derivatives have been shown to inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and biological differences between 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one and related compounds:
*Estimated based on structural analysis.
Key Observations:
Substituent Effects: The 2-methylpropanoyl group in the target compound increases steric bulk and lipophilicity compared to the acetyl group in 1-(5-Bromo-1-benzofuran-2-yl)ethanone. This may enhance membrane permeability but reduce aqueous solubility .
Ring Modifications :
- Saturation of the benzofuran ring (e.g., 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one) reduces aromaticity, likely decreasing thermal stability and altering intermolecular interactions .
- Phenyl vs. benzofuran scaffolds : The phenyl analog (1-(4-Bromophenyl)-2-methylpropan-1-one) lacks the oxygen heteroatom, which may reduce hydrogen-bonding capacity and biological activity compared to benzofuran derivatives .
Biological Activity
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a bromine atom and a ketone group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular formula of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is C12H11BrO2, with a molar mass of approximately 267.12 g/mol. Its structure includes a benzofuran moiety, which is known for diverse pharmacological activities.
The biological activity of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways.
- Cytotoxic Effects : Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Anticancer Properties
Research has demonstrated that 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against K562 (chronic myelogenous leukemia), PC3 (prostate cancer), SW620 (colon cancer), and Caki-1 (renal cancer) cells.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| K562 | 5.0 | High sensitivity to the compound |
| PC3 | 10.0 | Moderate sensitivity |
| SW620 | 20.0 | Lower sensitivity |
| Caki-1 | >100 | Minimal toxicity observed |
The introduction of the bromine atom significantly enhances the cytotoxic potential of these derivatives .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Case Studies
In a series of experiments, researchers synthesized several derivatives of benzofuran, including 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one, to evaluate their biological activities:
- Cytotoxicity Studies : MTT assays indicated that the compound effectively inhibited cell growth in various cancer cell lines while showing lower toxicity towards normal cells (HaCaT keratinocytes) .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased levels of ROS and activation of caspases, confirming its role in inducing apoptosis in K562 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
